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molecular formula C8H11NO2 B1313612 N-(4-Methoxybenzyl)hydroxylamine CAS No. 51307-59-6

N-(4-Methoxybenzyl)hydroxylamine

Cat. No. B1313612
M. Wt: 153.18 g/mol
InChI Key: CZPYPWDKUTWCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889856B2

Procedure details

tert-Butyl N-allyl-N-(2-isothiazol-5-yl-2-oxo-ethyl)carbamate (610.1 g, 2.16 mol) is dissolved in toluene (6.10 L) under an atmosphere of nitrogen. N-[(4-methoxyphenyl)methyl]hydroxylamine (532.68 g, 2.81 mol) is added followed by diisopropylethylamine (489.86 mL, 2.81 mol). Ti(OEt)4 (640.78 g, 2.81 mol) is added and the yellow reaction solution is heated to 100° C. with stirring for 2 hours. The reaction is cooled to room temperature and diluted with ethyl acetate (3.05 L). A solution of citric acid 50% w/w in water (5.49 L) is added. A solid precipitates which then re-dissolves on stirring. The biphasic mixture is separated and the aqueous layer is extracted with ethyl acetate (2×1 L). The combined organic layers are washed with water (2×2 L), brine, dried over Na2SO4, filtered, and concentrated to dryness. The residue is dissolved in ethyl acetate (3 L) and concentrated under reduced pressure again. The crude product is triturated in ethyl acetate (1.2 L) and isohexane (4.8 L) for 40 minutes. The suspension is filtered and washed with hexane (4 L). The solid is dried under vacuum for 3 hours and in a vacuum oven at 40° C. for 16 hours to give the title product (741.51 g, 82.2%). ES/MS (m/e): 418 (M+H). The mother liquor from the trituration is concentrated under reduced pressure to give a brown solid, which is re-crystallized from methanol (150 mL) to obtain a second crop of product as a off-white solid, (26.02 g, 62.32 mmol, 2.9% yield).
Quantity
610.1 g
Type
reactant
Reaction Step One
Quantity
6.1 L
Type
solvent
Reaction Step One
Quantity
532.68 g
Type
reactant
Reaction Step Two
Quantity
489.86 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ti(OEt)4
Quantity
640.78 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
5.49 L
Type
solvent
Reaction Step Five
Quantity
3.05 L
Type
solvent
Reaction Step Six
Yield
82.2%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([CH2:12][C:13]([C:15]1[S:19][N:18]=[CH:17][CH:16]=1)=O)[C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8])[CH:2]=[CH2:3].[CH3:20][O:21][C:22]1[CH:27]=[CH:26][C:25]([CH2:28][NH:29][OH:30])=[CH:24][CH:23]=1.C(N(C(C)C)CC)(C)C.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1(C)C=CC=CC=1.C(OCC)(=O)C.O>[S:19]1[C:15]([C:13]23[CH2:12][N:4]([C:5]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:11])[CH2:1][CH:2]2[CH2:3][O:30][N:29]3[CH2:28][C:25]2[CH:26]=[CH:27][C:22]([O:21][CH3:20])=[CH:23][CH:24]=2)=[CH:16][CH:17]=[N:18]1

Inputs

Step One
Name
Quantity
610.1 g
Type
reactant
Smiles
C(C=C)N(C(OC(C)(C)C)=O)CC(=O)C1=CC=NS1
Name
Quantity
6.1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
532.68 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CNO
Step Three
Name
Quantity
489.86 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Ti(OEt)4
Quantity
640.78 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
5.49 L
Type
solvent
Smiles
O
Step Six
Name
Quantity
3.05 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
A solid precipitates which
DISSOLUTION
Type
DISSOLUTION
Details
then re-dissolves
STIRRING
Type
STIRRING
Details
on stirring
CUSTOM
Type
CUSTOM
Details
The biphasic mixture is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ethyl acetate (2×1 L)
WASH
Type
WASH
Details
The combined organic layers are washed with water (2×2 L), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethyl acetate (3 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure again
CUSTOM
Type
CUSTOM
Details
The crude product is triturated in ethyl acetate (1.2 L)
WAIT
Type
WAIT
Details
isohexane (4.8 L) for 40 minutes
Duration
40 min
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
WASH
Type
WASH
Details
washed with hexane (4 L)
CUSTOM
Type
CUSTOM
Details
The solid is dried under vacuum for 3 hours and in a vacuum oven at 40° C. for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1N=CC=C1C12N(OCC1CN(C2)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 741.51 g
YIELD: PERCENTYIELD 82.2%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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